

Application Notes and Protocols for Electrospinning of Phenol-Formaldehyde Resin Nanofibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenol-formaldehyde resin*

Cat. No.: *B008643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and protocols for producing phenol-formaldehyde (PF) resin nanofibers through electrospinning. This document covers the synthesis of both resol and novolac type PF resins, the preparation of electrospinning solutions, detailed electrospinning parameters, and post-spinning processing for creating carbon nanofibers.

Introduction to Electrospinning of Phenol-Formaldehyde Resins

Phenol-formaldehyde (PF) resins are synthetic polymers known for their high thermal stability, chemical resistance, and high carbon yield upon pyrolysis. Electrospinning is a versatile technique used to produce continuous nanofibers from a variety of polymers.^{[1][2]} When applied to PF resins, electrospinning yields nanofibers that can be used as precursors for high-performance carbon nanofibers (CNFs). These CNFs have applications in various fields, including filtration, energy storage, and as reinforcement in composite materials.

This guide details two primary approaches for the electrospinning of PF resins: the use of novolac and resol type resins. Resol resins, particularly water-soluble variants, are often preferred as they are directly carbonizable, bypassing a lengthy and harsh curing step often required for novolac resins.^{[1][3]}

Synthesis of Phenol-Formaldehyde Resins for Electrospinning

The production of high-quality PF nanofibers begins with the synthesis of a suitable resin. The two main types of PF resins, novolac and resol, are synthesized under different catalytic conditions and reactant molar ratios.[4][5]

Protocol for Synthesis of Water-Soluble Resol Resin

Water-soluble resol resins are advantageous for electrospinning due to their ability to be dissolved in aqueous solutions, which is safer and more environmentally friendly than many organic solvents.[3] The following protocol is adapted from a two-step catalytic condensation method.[6]

Materials:

- Phenol
- Formaldehyde (37 wt% in water)
- Sodium hydroxide (NaOH)
- Distilled water

Equipment:

- Three-neck flask with a reflux condenser
- Stirring plate with heating mantle
- Thermometer
- Dropping funnel

Procedure:

- Initial Reaction Mixture: In a three-neck flask, combine phenol and a portion of the formaldehyde solution with a molar ratio of phenol to formaldehyde of approximately 1:2 to

1:3.[6]

- Catalysis: Add a catalytic amount of NaOH solution to achieve a pH between 9 and 10.[6]
- First Condensation Step: Heat the mixture to 70-80°C while stirring and maintain for 60 minutes.
- Second Condensation Step: Add the remaining formaldehyde solution and increase the temperature to 85°C. Continue the reaction for another 30-60 minutes.[6]
- Cooling and Storage: Cool the resulting water-soluble resol resin to room temperature. The resin can be stored in a sealed container in a cool, dark place.

Protocol for Synthesis of Novolac Resin

Novolac resins are produced with an excess of phenol to formaldehyde under acidic conditions.
[7]

Materials:

- Phenol
- Formaldehyde (37 wt% in water)
- Glacial acetic acid
- Concentrated hydrochloric acid (HCl)

Equipment:

- Beaker
- Stirring plate
- Glass stirring rod

Procedure:

- Reactant Mixture: In a beaker, dissolve 25g of phenol in a mixture of 20g of formaldehyde and 55ml of glacial acetic acid. Stir until the phenol is completely dissolved.[7]
- Acid Catalyst Addition: While stirring, carefully add approximately 10ml of concentrated HCl to the solution. The beaker may become warm, indicating the reaction is proceeding.[7]
- Polymerization: Continue stirring for 10-15 minutes. A white, turbid solution will form, which will then transition to a pink precipitate (the novolac resin) that adheres to the stirring rod.[7]
- Washing and Drying: Wash the precipitated resin with distilled water to remove any unreacted monomers and acid. Dry the resin in a vacuum oven at a low temperature (e.g., 60°C).

Electrospinning of Phenol-Formaldehyde Resin Nanofibers

The electrospinning process involves the application of a high voltage to a polymer solution, which is then ejected as a fine jet towards a collector. The solvent evaporates during the transit, leaving behind a non-woven mat of nanofibers.

Preparation of the Electrospinning Solution

The properties of the electrospinning solution, particularly its viscosity and conductivity, are critical for successful nanofiber formation.[8] PF resins often have low molecular weights, making them difficult to electrospin on their own. Therefore, a carrier polymer, such as polyvinyl alcohol (PVA), is typically added to increase the solution's viscosity and spinnability.[3][9]

Protocol for a Water-Based Resol/PVA Solution:

- PVA Solution Preparation: Prepare a 10 wt% PVA aqueous solution by dissolving 2.5g of PVA in 22.5g of distilled water with heating and stirring.[9]
- Blending with Resol Resin: Combine the PVA solution with the synthesized water-soluble resol resin. The ratio of resol to PVA can be varied to optimize fiber morphology. A common starting point is a 4:1 mass ratio of resol to PVA (on a nonvolatile basis).[3]

- Homogenization: Stir the mixture at room temperature until a homogeneous solution is obtained.

Electrospinning Parameters

The morphology and diameter of the electrospun nanofibers are highly dependent on the electrospinning parameters. The following table summarizes key parameters and their general effects.

Parameter	Typical Range	Effect on Nanofiber Morphology
Applied Voltage	10 - 25 kV	Increasing voltage generally decreases fiber diameter, but excessive voltage can lead to bead formation.[10][11][12]
Flow Rate	0.5 - 2.0 mL/h	Higher flow rates tend to increase fiber diameter and can lead to beaded fibers if not optimized with other parameters.[8][13]
Spinneret to Collector Distance	10 - 20 cm	A sufficient distance is required for the solvent to evaporate completely. Increasing the distance can lead to smaller fiber diameters.[8]
Solution Concentration	10 - 30 wt%	Higher concentrations increase solution viscosity, which generally leads to larger fiber diameters and can prevent bead formation.[1]
Carrier Polymer (e.g., PVA) Content	10 - 30 wt% of total polymer	Increases solution viscosity, aiding in the formation of continuous fibers.[3][9]

Table 1: Key Electrospinning Parameters and Their Effects.

The following table provides examples of specific electrospinning parameters used in the literature for PF-based systems.

Resin System	Concentration (wt%)	Voltage (kV)	Flow Rate (mL/h)	Distance (cm)	Resulting Fiber Diameter	Reference
Resol/PVA/Keratin	25	20	0.09	15	Not specified	[3]
Resorcinol/Phenol-Formaldehyde/PVA	Not specified	10	1.0	15	~200-300 nm	[9]
Phenolic Resin/PVB	Not specified	15-25	0.5-1.5	10-20	~110 nm (carbonized)	[1]

Table 2: Examples of Electrospinning Parameters for **Phenol-Formaldehyde Resin** Nanofibers.

Post-Spinning Treatment: Curing and Carbonization

For many applications, particularly those requiring high thermal stability and electrical conductivity, the as-spun PF nanofibers are converted into carbon nanofibers through a two-step process of curing (stabilization) and carbonization.

Curing/Stabilization

The curing step involves heating the as-spun nanofiber mat in air at a relatively low temperature. This process cross-links the polymer chains, making the fibers infusible and able to withstand the high temperatures of carbonization without melting.

Protocol for Curing:

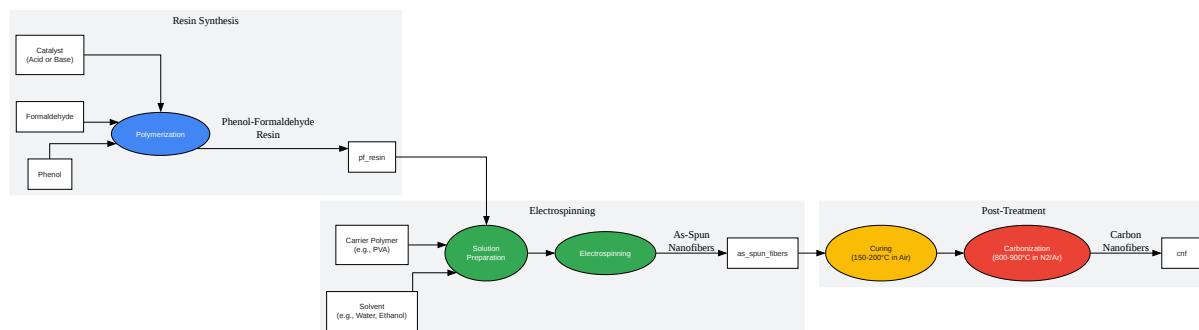
- Place the as-spun nanofiber mat in a furnace.
- Heat the mat in an air atmosphere to 150-200°C.[9]
- Hold at this temperature for 1-2 hours.[9]

Carbonization

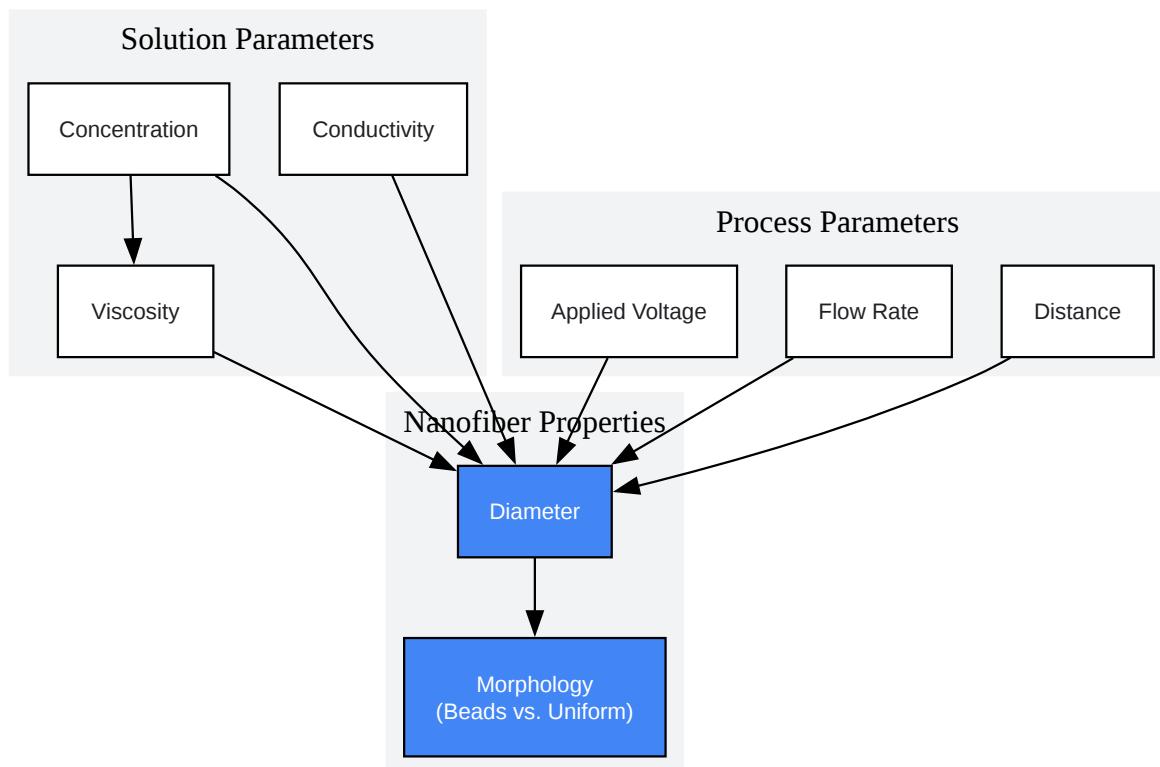
Carbonization is the process of heating the cured nanofibers to a high temperature in an inert atmosphere to convert the polymer into carbon.

Protocol for Carbonization:

- Place the cured nanofiber mat in a tube furnace.
- Purge the furnace with an inert gas (e.g., nitrogen or argon).
- Heat the mat to 800-900°C at a heating rate of 5°C/min.[9]
- Hold at the final temperature for 2-3 hours.[9]
- Cool the furnace to room temperature under the inert atmosphere.


The properties of the resulting carbon nanofibers are influenced by the carbonization temperature and atmosphere.

Property	Value	Conditions	Reference
Specific Surface Area	1169 m ² /g	Resorcinol/Phenol-Formaldehyde/PVA with KOH activation, carbonized at 800°C	[14]
Electrical Conductivity	5.29 S/cm	Phenolic resin with additives, carbonized at 900°C	[1]
Specific Capacitance	332 F/g	Resorcinol/Phenol-Formaldehyde/PVA with KOH activation, carbonized at 800°C	[14]


Table 3: Properties of Carbon Nanofibers Derived from **Phenol-Formaldehyde Resins**.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in these application notes.

[Click to download full resolution via product page](#)

Caption: Overall workflow for producing carbon nanofibers from **phenol-formaldehyde resin**.

[Click to download full resolution via product page](#)

Caption: Key parameters influencing nanofiber morphology and diameter.

Conclusion

The electrospinning of **phenol-formaldehyde resins** provides a versatile platform for the fabrication of advanced nanofiber materials. By carefully controlling the resin synthesis, electrospinning solution properties, and processing parameters, researchers can tailor the morphology and properties of the resulting nanofibers. Subsequent carbonization opens up a wide range of applications for these materials in fields requiring high-performance carbon nanomaterials. The protocols and data presented in these application notes serve as a valuable resource for scientists and engineers working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Preparation and electrochemical characteristics of electrospun water-soluble resorcinol/phenol-formaldehyde resin-based carbon nanofibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Influence of Electrospinning Parameters on the Morphology of Electrospun Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Fibrous Membranes and Their Application as Potential Air Filtration Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Electrospinning Parameters on the Fiber Diameter and Morphology of PLGA Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and electrochemical characteristics of electrospun water-soluble resorcinol/phenol-formaldehyde resin-based carbon nanofibers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrospinning of Phenol-Formaldehyde Resin Nanofibers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008643#techniques-for-electrospinning-of-phenol-formaldehyde-resin-nanofibers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com